![molecular formula C30H27ClN6O2 B13756306 N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1) CAS No. 7194-50-5](/img/structure/B13756306.png)
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide–hydrogen chloride (1/1) is a complex organic compound that features both imidazole and naphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide typically involves the reaction of naphthalene-2,7-dicarboxylic acid with 3-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
The major products formed from these reactions include imidazolone derivatives, dihydro derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea
- 1,3-Bis(2,6-bis(pentan-3-yl)phenyl)-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl
Uniqueness
N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide is unique due to its combination of imidazole and naphthalene moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7194-50-5 |
|---|---|
Fórmula molecular |
C30H27ClN6O2 |
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
2-N,7-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C30H26N6O2.ClH/c37-29(35-25-5-1-3-20(17-25)27-31-11-12-32-27)22-9-7-19-8-10-23(16-24(19)15-22)30(38)36-26-6-2-4-21(18-26)28-33-13-14-34-28;/h1-10,15-18H,11-14H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);1H |
Clave InChI |
XTQPQRJVXJJBHS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CC(=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


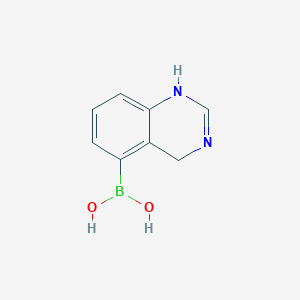
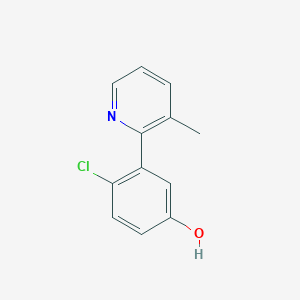
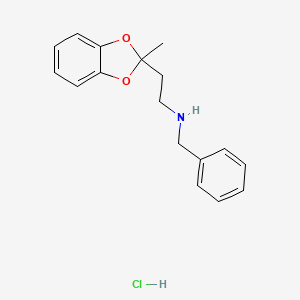
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)

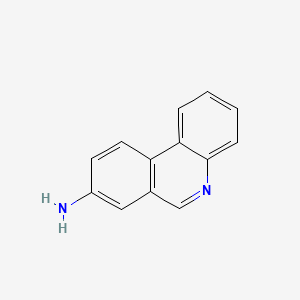
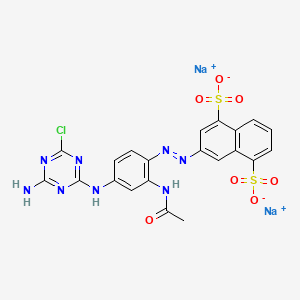
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
